molecular formula C11H12BrNO2 B8693305 1-Acetyl-6-bromo-5-methoxyindoline

1-Acetyl-6-bromo-5-methoxyindoline

Cat. No.: B8693305
M. Wt: 270.12 g/mol
InChI Key: OCEAQMQNNWWZRH-UHFFFAOYSA-N
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Description

1-Acetyl-6-bromo-5-methoxyindoline is a heterocyclic organic compound featuring an indoline backbone (a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The molecule is substituted with an acetyl group at position 1, a bromine atom at position 6, and a methoxy group at position 5. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of ~255.9 g/mol.

This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility. The methoxy group at position 5 may influence electronic properties and hydrogen-bonding interactions, making it relevant in drug design .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(6-bromo-5-methoxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H12BrNO2/c1-7(14)13-4-3-8-5-11(15-2)9(12)6-10(8)13/h5-6H,3-4H2,1-2H3

InChI Key

OCEAQMQNNWWZRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-acetyl-6-bromo-5-methoxyindoline can be contextualized by comparing it to three related compounds: 5-bromo-6-methoxy-1H-indole , 1-methyl-7-nitroindazole , and 6-bromo-5-methoxyindoline . Key differences in substituent positions, heterocyclic cores, and reactivity are summarized below.

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (Inference) Reactivity Notes
This compound Indoline 1-Acetyl, 5-OCH₃, 6-Br 255.9 Moderate in DMSO Bromo at C6 enables cross-coupling; acetyl enhances stability.
5-Bromo-6-methoxy-1H-indole Indole 5-Br, 6-OCH₃ 211.9 Low in water Unsaturated core increases aromaticity; bromo at C5 limits coupling regioselectivity.
1-Methyl-7-nitroindazole Indazole 1-CH₃, 7-NO₂ 192.1 Insoluble in water Nitro group strongly deactivates ring; indazole core alters electronic density.
6-Bromo-5-methoxyindoline Indoline 5-OCH₃, 6-Br 228.1 Low in polar solvents Lack of acetyl reduces lipophilicity; bromo retains cross-coupling potential.

Key Findings

Core Structure Differences :

  • The indoline core (saturated) in this compound confers conformational rigidity and oxidative stability compared to the indole (unsaturated) and indazole (dual nitrogen) cores.
  • Indazole derivatives (e.g., 1-methyl-7-nitroindazole) exhibit distinct electronic properties due to the adjacent nitrogen atoms, which influence aromaticity and reactivity .

Bromine position: In 5-bromo-6-methoxy-1H-indole, bromine at C5 (vs. C6 in the target compound) alters regioselectivity in cross-coupling reactions. Methoxy vs. Nitro: The electron-donating methoxy group (target compound) contrasts with the electron-withdrawing nitro group in 1-methyl-7-nitroindazole, affecting ring activation for electrophilic substitution.

Reactivity and Applications :

  • The target compound’s bromine at C6 is strategically positioned for palladium-catalyzed couplings, a feature shared with 6-bromo-5-methoxyindoline but absent in 5-bromo-6-methoxy-1H-indole.
  • The nitro group in 1-methyl-7-nitroindazole limits its utility in coupling reactions but makes it a candidate for reduction to amine derivatives.

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